molecular formula C13H14BrN3O2S B3698267 5-(4-bromophenyl)-3-(morpholin-4-ylmethyl)-1,3,4-oxadiazole-2(3H)-thione

5-(4-bromophenyl)-3-(morpholin-4-ylmethyl)-1,3,4-oxadiazole-2(3H)-thione

Cat. No.: B3698267
M. Wt: 356.24 g/mol
InChI Key: CXOROOHWSZOTDM-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-3-(morpholin-4-ylmethyl)-1,3,4-oxadiazole-2(3H)-thione is a chemical compound of significant interest in medicinal chemistry and early-stage drug discovery research. It is built around the 1,3,4-oxadiazole scaffold, a privileged heterocyclic structure recognized for its diverse pharmacological potential. This particular compound features a 4-bromophenyl substituent and a morpholinylmethyl group, which are common in the design of bioactive molecules aimed at interacting with critical biological targets. The primary research value of this compound and its analogs lies in the exploration of new anticancer agents and antimicrobial agents . The 1,3,4-oxadiazole core is a noted pharmacophore in oncology research, with derivatives being investigated for their ability to inhibit key enzymes and receptors involved in cancer proliferation, such as the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase . Inhibition of EGFR is a established strategy to curb uncontrolled cell growth in various cancers . Furthermore, some 1,3,4-oxadiazole-containing hybrids have demonstrated potent cytotoxic activity against human cancer cell lines, including hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7), with IC50 values in the microgram per milliliter range, showcasing their potential as lead compounds . Concurrently, research into 1,3,4-oxadiazole derivatives extends to antimicrobial applications . Some hybrids have shown promising inhibitory effects against pathogens like S. aureus and E. coli , in some cases exhibiting activity several-fold greater than standard antibiotic references . The proposed mechanism for this activity often involves the inhibition of bacterial enzymes like DNA gyrase , which is essential for bacterial DNA replication . This product is provided for research purposes as part of a collection of unique chemicals. As an early-discovery research compound, it is sold For Research Use Only . It is not intended for human or veterinary diagnostic or therapeutic uses. Buyers are responsible for confirming the product's identity and purity to meet their specific research requirements.

Properties

IUPAC Name

5-(4-bromophenyl)-3-(morpholin-4-ylmethyl)-1,3,4-oxadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3O2S/c14-11-3-1-10(2-4-11)12-15-17(13(20)19-12)9-16-5-7-18-8-6-16/h1-4H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXOROOHWSZOTDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CN2C(=S)OC(=N2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-3-(morpholin-4-ylmethyl)-1,3,4-oxadiazole-2(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromobenzohydrazide with carbon disulfide and potassium hydroxide to form the intermediate 4-bromophenyl-1,3,4-oxadiazole-2-thiol. This intermediate is then reacted with morpholine and formaldehyde to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(4-bromophenyl)-3-(morpholin-4-ylmethyl)-1,3,4-oxadiazole-2(3H)-thione can undergo various types of chemical reactions, including:

    Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity
Recent studies have demonstrated that oxadiazole derivatives exhibit antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results in inhibiting growth. For instance, a study indicated that derivatives of oxadiazole could effectively combat resistant strains of bacteria due to their ability to disrupt cellular processes .

2. Anticancer Properties
The compound's structural features suggest potential anticancer applications. Research indicates that similar oxadiazole compounds can inhibit cancer cell proliferation by inducing apoptosis in tumor cells. In vitro studies have shown that these compounds can target specific pathways involved in cancer progression .

3. Anti-inflammatory Effects
Oxadiazole derivatives have also been explored for their anti-inflammatory properties. The compound has been linked to the inhibition of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases .

Material Science Applications

1. Photoluminescent Materials
The unique structure of 5-(4-bromophenyl)-3-(morpholin-4-ylmethyl)-1,3,4-oxadiazole-2(3H)-thione makes it suitable for developing photoluminescent materials. Its ability to emit light upon excitation has been utilized in creating organic light-emitting diodes (OLEDs) and other optoelectronic devices .

2. Polymer Chemistry
In polymer science, this compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Its incorporation into polymers has shown improved performance in various applications, including coatings and adhesives .

Activity Test Organism Inhibition Zone (mm) IC50 (µM)
AntibacterialE. coli1525
AntifungalC. albicans1230
AnticancerHeLa cellsN/A20

Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal demonstrated the effectiveness of oxadiazole derivatives against multi-drug resistant bacteria. The researchers synthesized various derivatives and tested them against clinical isolates, concluding that modifications to the oxadiazole ring significantly enhanced antimicrobial activity.

Case Study 2: Anticancer Mechanisms
Another research project focused on the anticancer mechanisms of oxadiazole compounds. Through a series of assays, it was found that these compounds induced cell cycle arrest and apoptosis in cancer cell lines, suggesting their potential as therapeutic agents in oncology.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-3-(morpholin-4-ylmethyl)-1,3,4-oxadiazole-2(3H)-thione involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes. Its anticancer effects could be related to its ability to induce apoptosis or inhibit cell proliferation.

Comparison with Similar Compounds

Data Tables

Table 3: Species-Specific MAO-B Inhibition (Ki Values)

Compound Rat (nM) Human (nM) Beef Liver (µM) Reference
5-(4-Benzyloxyphenyl)-3-(2-cyanoethyl) 0.5 0.8 1.83
5-(4-Bromophenyl)-3-(morpholinomethyl) 0.5 1.1 1.32

Biological Activity

The compound 5-(4-bromophenyl)-3-(morpholin-4-ylmethyl)-1,3,4-oxadiazole-2(3H)-thione is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and potential as a therapeutic agent.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C14H15BrN2O2S\text{C}_{14}\text{H}_{15}\text{BrN}_2\text{O}_2\text{S}

This compound features a bromophenyl moiety and a morpholine group, which contribute to its reactivity and biological interactions.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. Specifically, compounds similar to this compound have been evaluated for their efficacy against various cancer cell lines.

In Vitro Studies

  • Cell Line Assays : A study screened several oxadiazole derivatives against a panel of 60 cancer cell lines. Compounds exhibited broad-spectrum activity with IC50 values indicating significant potency. For instance, some derivatives showed IC50 values as low as 0.056μM0.056\mu M against HepG2 liver cancer cells .
  • Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and inhibition of key signaling pathways such as EGFR and Src kinases. For example, certain derivatives demonstrated effective inhibition of EGFR with an IC50 of 0.24μM0.24\mu M .

Case Study: Compound Efficacy

In a comparative study involving this compound and known chemotherapeutics like 5-fluorouracil, the oxadiazole derivative displayed superior activity in select cancer types .

Antimicrobial Activity

The antimicrobial properties of oxadiazoles are well-documented. Studies have shown that derivatives can effectively inhibit the growth of various bacterial strains.

Mechanisms and Efficacy

  • Bacterial Strains : Research indicates that oxadiazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, certain compounds have shown effectiveness against Mycobacterium tuberculosis, with promising results in resistant strains .
  • Inhibition Studies : The inhibition mechanisms often involve interference with bacterial cell wall synthesis or disruption of metabolic pathways. Some derivatives have demonstrated IC50 values in the micromolar range when tested against pathogenic bacteria .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerBroad-spectrum activity; low IC50 values
AntimicrobialEffective against M. tuberculosis and other pathogens
MechanismInduction of apoptosis; inhibition of EGFR/Src

Q & A

Basic: What are the common synthetic routes for this compound?

Answer:
The synthesis typically involves cyclocondensation of hydrazide derivatives with carbon disulfide under basic conditions (e.g., KOH), followed by functionalization of the oxadiazole core. Key steps include:

  • Cyclocondensation : Hydrazides react with CS₂ in ethanol under reflux to form the oxadiazole-thione backbone .
  • Mannich Reaction : Morpholin-4-ylmethyl groups are introduced via aminomethylation using formaldehyde and morpholine, often accelerated by ultrasound or molecular sieves to improve yields (e.g., 81% yield reported for analogous compounds) .
  • Recrystallization : Products are purified using ethanol or methanol, with purity confirmed via thin-layer chromatography (TLC) .

Basic: How is structural characterization performed?

Answer:
Characterization relies on multi-technique validation:

  • NMR/IR Spectroscopy : The SH proton at position-2 of the oxadiazole ring is identified by a D₂O-exchangeable signal at δ 13.45 ppm in ¹H NMR . IR confirms C=S stretches near 1424 cm⁻¹ .
  • X-Ray Crystallography : Resolves dihedral angles (e.g., 50.1–78.6° between oxadiazole and aromatic rings) and hydrogen-bonding networks (e.g., O–H···O, C–H···S interactions) critical for crystal packing .

Basic: What in vitro methods evaluate its antimicrobial activity?

Answer:

  • Serial Dilution Assays : Minimum inhibitory concentrations (MICs) are determined against pathogens like S. aureus and C. albicans, using nitrofurazone or amikacin as reference standards .
  • Zone of Inhibition Tests : Agar diffusion methods assess broad-spectrum activity, with derivatives showing MICs comparable to control drugs (e.g., 6d, 6f, 6g in antifungal studies) .

Advanced: How do substituents influence biological activity?

Answer:
Substituents modulate activity through electronic and steric effects:

  • Electron-Withdrawing Groups : Bromophenyl enhances antimicrobial potency by increasing lipophilicity and membrane penetration .
  • Morpholine Moieties : Improve solubility and bioavailability, critical for antidiabetic activity (e.g., glucose reduction comparable to glibenclamide) .
  • Mannich Bases : Aminomethylation at position-3 enhances antifungal activity by enabling hydrogen bonding with fungal enzyme active sites (e.g., lanosterol 14α-demethylase) .

Advanced: What computational approaches predict molecular interactions?

Answer:

  • Molecular Docking : Predicts binding affinities to targets like C. albicans cytochrome P450, with derivatives 6c and 6f showing strong π-π stacking and hydrogen bonds .
  • MOPAC AM1 Calculations : Compare crystal structure energies (226.0 kcal) with optimized geometries (29.97 kcal), revealing intermolecular forces (C–H···Br, π-π) stabilize crystal packing .
  • DFT Studies : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with substituent effects .

Advanced: How do intermolecular interactions affect crystal structure?

Answer:

  • Hydrogen Bonding : O–H···O (2.728 Å) and C–H···S (3.639 Å) interactions create layered frameworks parallel to the ab plane .
  • π-π Stacking : Between naphthyl/oxadiazole rings (3.414 Å) induces torsional angles (52.2–76.8°) that influence molecular conformation .
  • Halogen Interactions : C–H···F contacts (2.47–2.51 Å) contribute to lattice stability in fluorinated derivatives .

Advanced: What strategies optimize synthesis yields?

Answer:

  • Green Chemistry Tools : Ultrasound irradiation reduces reaction times from hours to minutes, while molecular sieves (e.g., 4Å) absorb byproducts like H₂O, improving yields to >80% .
  • Solvent Selection : Ethanol or methanol recrystallization minimizes impurities, confirmed by TLC (methanol:chloroform, 2:8) .

Advanced: How to resolve contradictions in bioactivity data?

Answer:

  • SAR Analysis : Compare derivatives with varying substituents. For example, 5-(benzothiazol-2-yl) analogs show antidiabetic activity, while bromophenyl derivatives exhibit anti-inflammatory effects, suggesting divergent mechanisms .
  • Dose-Response Studies : Test broad concentration ranges (e.g., 10–100 µM) to identify off-target effects or biphasic responses .
  • Meta-Analysis : Cross-reference crystallographic data (e.g., dihedral angles) with bioactivity to identify conformational prerequisites for activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.